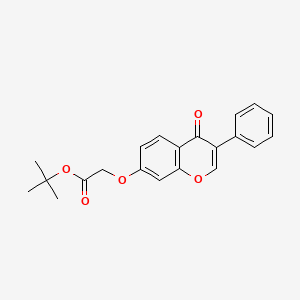
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which plays a key role in the regulation of inflammation, immune responses, and cell survival.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves the reaction of tert-butyl 2-hydroxyacetate with 4-oxo-3-phenylchromene-7-carboxylic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then treated with a base such as triethylamine to form the final product.
Starting Materials
Tert-butyl 2-hydroxyacetate, 4-oxo-3-phenylchromene-7-carboxylic acid, Coupling agent (DCC or EDC), Base (triethylamine)
Reaction
Step 1: Tert-butyl 2-hydroxyacetate is reacted with a coupling agent (DCC or EDC) in anhydrous conditions to form the activated ester intermediate., Step 2: 4-oxo-3-phenylchromene-7-carboxylic acid is added to the reaction mixture and stirred at room temperature for several hours to allow for coupling., Step 3: The resulting intermediate is treated with a base (triethylamine) to remove the DCC or EDC byproduct and form the final product, Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate.
Applications De Recherche Scientifique
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has also been found to have anti-cancer properties, as it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In addition, Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has been studied for its potential use in preventing transplant rejection and in the treatment of viral infections.
Mécanisme D'action
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate inhibits the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammation, immune responses, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and cellular stress, and it regulates the expression of genes involved in inflammation, immune responses, and cell survival. Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate binds to the active site of the enzyme IKKβ, which is a key regulator of NF-κB activation, and inhibits its activity. This results in the inhibition of NF-κB activation and downstream gene expression.
Effets Biochimiques Et Physiologiques
Inhibition of NF-κB activity by Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has been found to have a number of biochemical and physiological effects. Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the infiltration of immune cells into inflamed tissues. Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate can also inhibit the expression of adhesion molecules, which are involved in the recruitment of immune cells to inflamed tissues. In addition, Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound. However, one limitation of using Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is that it inhibits the activity of a key regulator of NF-κB activation, which can have pleiotropic effects on cellular processes. This can make it difficult to interpret the results of experiments using Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate, as it is not always clear whether the observed effects are due to inhibition of NF-κB or other cellular processes.
Orientations Futures
There are several future directions for research involving Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate. One area of interest is the development of Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate derivatives that have improved pharmacokinetic properties and/or increased potency. Another area of interest is the identification of novel therapeutic applications for Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate, such as in the treatment of viral infections or in the prevention of transplant rejection. In addition, further studies are needed to better understand the pleiotropic effects of Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate on cellular processes, and to develop more specific inhibitors of NF-κB activation that can be used to dissect the role of NF-κB in various cellular processes.
Propriétés
IUPAC Name |
tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-15-9-10-16-18(11-15)25-12-17(20(16)23)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQWXHBIKOUNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

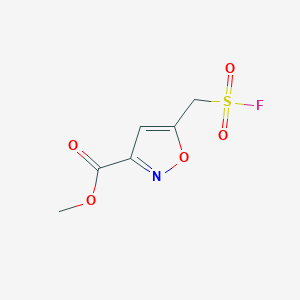
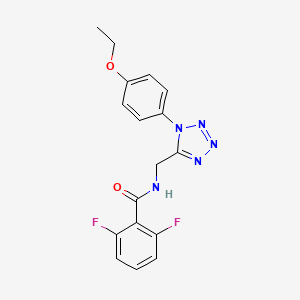
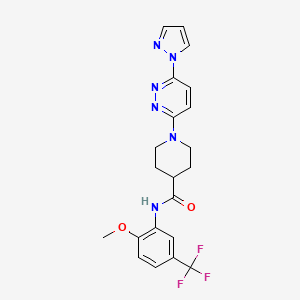
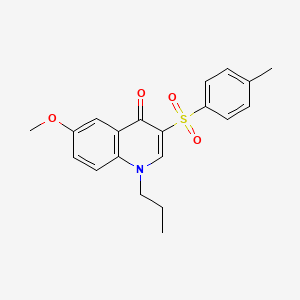
![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2910132.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2910135.png)
![N-(5-fluoro-2-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2910141.png)
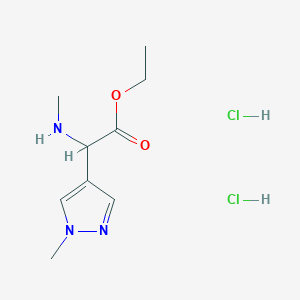
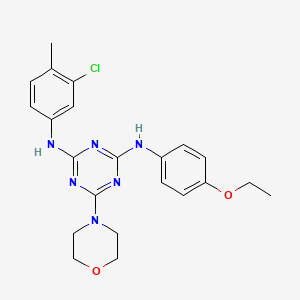
![morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2910144.png)
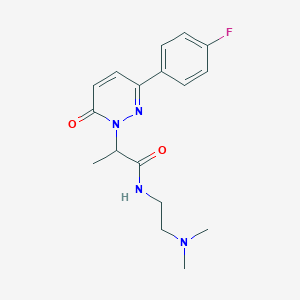
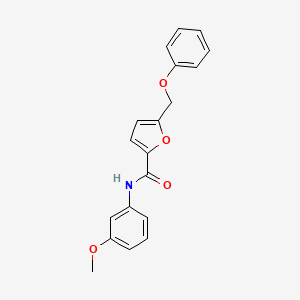
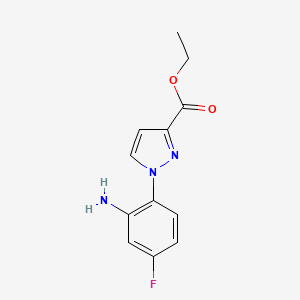
![4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2910149.png)